molecular formula C21H20FNO3 B11445362 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11445362
M. Wt: 353.4 g/mol
InChI Key: CBTPYBSUPNBRCY-UHFFFAOYSA-N
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Description

9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities, including anti-inflammatory and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzylamine and a suitable chromene derivative in the presence of a catalyst can yield the desired oxazine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20FNO3/c1-2-3-15-10-20(24)26-21-17(15)8-9-19-18(21)12-23(13-25-19)11-14-4-6-16(22)7-5-14/h4-10H,2-3,11-13H2,1H3

InChI Key

CBTPYBSUPNBRCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F

Origin of Product

United States

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